5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine is a chemical compound characterized by its unique structural features, which include a pyrrolidine ring and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science.
The synthesis of 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine typically involves several key steps:
The molecular structure of 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine can be represented by its canonical SMILES notation: C1CC(NC1)C2=CC(=CN=C2)C(F)(F)F
. The structure features:
Property | Value |
---|---|
Molecular Formula | C10H11F3N2 |
Molecular Weight | 216.20 g/mol |
IUPAC Name | 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine |
InChI Key | UTANQOVGDKYMND-SECBINFHSA-N |
Isomeric SMILES | C1CC@@HC2=CC(=CN=C2)C(F)(F)F |
5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine can participate in various chemical reactions, including:
The mechanism of action for 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine primarily involves its interaction with biological targets:
While specific physical properties such as boiling point and melting point are not extensively documented, the molecular weight and formula provide insight into its general characteristics.
The chemical properties include:
5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine has several notable applications in scientific research:
This compound's diverse applications highlight its significance in both academic research and industrial contexts, making it a valuable subject for further investigation in various scientific disciplines.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7